molecular formula C19H18N2O3S2 B12753969 3-(((2-Ethoxyphenyl)amino)methyl)-5-((4-hydroxyphenyl)methylene)-2-thioxo-4-thiazolidinone CAS No. 89752-44-3

3-(((2-Ethoxyphenyl)amino)methyl)-5-((4-hydroxyphenyl)methylene)-2-thioxo-4-thiazolidinone

Cat. No.: B12753969
CAS No.: 89752-44-3
M. Wt: 386.5 g/mol
InChI Key: RKCVHDRACWFNSL-GZTJUZNOSA-N
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Description

3-(((2-Ethoxyphenyl)amino)methyl)-5-((4-hydroxyphenyl)methylene)-2-thioxo-4-thiazolidinone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a hydroxyphenyl group, and an ethoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((2-Ethoxyphenyl)amino)methyl)-5-((4-hydroxyphenyl)methylene)-2-thioxo-4-thiazolidinone typically involves multiple steps. One common method includes the reaction of 2-ethoxyaniline with formaldehyde and 4-hydroxybenzaldehyde in the presence of a base to form the intermediate Schiff base. This intermediate is then reacted with thioglycolic acid to form the final thiazolidinone compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(((2-Ethoxyphenyl)amino)methyl)-5-((4-hydroxyphenyl)methylene)-2-thioxo-4-thiazolidinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: The hydroxy group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

3-(((2-Ethoxyphenyl)amino)methyl)-5-((4-hydroxyphenyl)methylene)-2-thioxo-4-thiazolidinone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(((2-Ethoxyphenyl)amino)methyl)-5-((4-hydroxyphenyl)methylene)-2-thioxo-4-thiazolidinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. The presence of the thiazolidinone ring and the hydroxyphenyl group plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinone derivatives: Compounds with similar thiazolidinone rings but different substituents.

    Hydroxyphenyl derivatives: Compounds with hydroxyphenyl groups but different core structures.

Uniqueness

3-(((2-Ethoxyphenyl)amino)methyl)-5-((4-hydroxyphenyl)methylene)-2-thioxo-4-thiazolidinone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development.

Properties

CAS No.

89752-44-3

Molecular Formula

C19H18N2O3S2

Molecular Weight

386.5 g/mol

IUPAC Name

(5E)-3-[(2-ethoxyanilino)methyl]-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H18N2O3S2/c1-2-24-16-6-4-3-5-15(16)20-12-21-18(23)17(26-19(21)25)11-13-7-9-14(22)10-8-13/h3-11,20,22H,2,12H2,1H3/b17-11+

InChI Key

RKCVHDRACWFNSL-GZTJUZNOSA-N

Isomeric SMILES

CCOC1=CC=CC=C1NCN2C(=O)/C(=C\C3=CC=C(C=C3)O)/SC2=S

Canonical SMILES

CCOC1=CC=CC=C1NCN2C(=O)C(=CC3=CC=C(C=C3)O)SC2=S

Origin of Product

United States

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